molecular formula C14H10FN3O3S B3929563 4-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3929563
M. Wt: 319.31 g/mol
InChI Key: YHMGWKIBBFVCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide, also known as FNIT, is a chemical compound that has been studied for its potential use in scientific research. This compound has unique properties that make it useful in various applications, including drug discovery and development. In

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of certain enzymes, particularly carbonic anhydrase and urease. Carbonic anhydrase is an enzyme that plays a role in the regulation of acid-base balance in the body, while urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By inhibiting these enzymes, this compound can disrupt various biological processes and have therapeutic implications for various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, particularly in the inhibition of certain enzymes. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have implications for acid-base balance in the body. Inhibition of urease can lead to a decrease in the production of ammonia, which can have implications for various diseases, including Helicobacter pylori infection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potent inhibitory effects on certain enzymes. This can make it a useful tool for studying the role of these enzymes in various biological processes and for developing new therapies for various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain high-quality reagents.

Future Directions

There are several future directions for the study of 4-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide. One direction is the development of new therapies for various diseases, particularly those that involve the inhibition of carbonic anhydrase and urease. Another direction is the study of the cytotoxic effects of this compound on cancer cell lines, which could lead to the development of new cancer therapies. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its purity and yield.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research, particularly in drug discovery and development. This compound has potent inhibitory effects on certain enzymes, including carbonic anhydrase and urease, and has various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for its study, including the development of new therapies for various diseases and the study of its cytotoxic effects on cancer cell lines.

Scientific Research Applications

4-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been studied for its potential use in scientific research, particularly in drug discovery and development. This compound has been found to have potent inhibitory effects on certain enzymes, including carbonic anhydrase and urease. These enzymes play important roles in various biological processes, and their inhibition can have therapeutic implications for various diseases. This compound has also been studied for its potential use in cancer therapy, as it has been found to have cytotoxic effects on certain cancer cell lines.

properties

IUPAC Name

4-fluoro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-10-3-1-9(2-4-10)13(19)17-14(22)16-11-5-7-12(8-6-11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMGWKIBBFVCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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